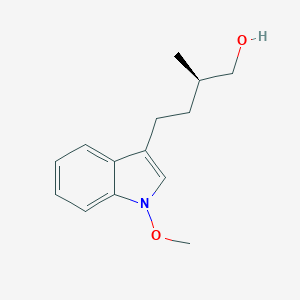

Paniculidine B

説明

特性

IUPAC Name |

(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYVMFMFZWJGDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CN(C2=CC=CC=C21)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262957 | |

| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-94-5 | |

| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97399-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Paniculidine B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine B is an indole alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin, detailed methodologies for its extraction and purification, and a summary of its known physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a secondary metabolite found in the roots of the plant species Murraya paniculata. This plant, commonly known as orange jasmine, is a tropical, evergreen shrub belonging to the Rutaceae family. It is widely distributed in South Asia, Southeast Asia, and Australia and has been traditionally used in folk medicine. The roots of Murraya paniculata are a rich source of various indole alkaloids, including this compound and its analogues, Paniculidine A, C, D, E, and F.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 233.31 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | --INVALID-LINK-- |

| CAS Number | 97399-94-5 | --INVALID-LINK-- |

Isolation and Purification

The isolation of this compound from the roots of Murraya paniculata was first reported by Kinoshita, Tatara, and Sankawa in 1985 in the Chemical and Pharmaceutical Bulletin. While the full text of this original publication is not widely available, subsequent studies on the isolation of other indole alkaloids from the same plant provide a general experimental framework. The following protocol is a composite methodology based on these related studies.

Experimental Protocol: General Procedure for the Isolation of Indole Alkaloids from Murraya paniculata Roots

1. Plant Material Collection and Preparation:

-

Fresh roots of Murraya paniculata are collected and authenticated.

-

The roots are washed, air-dried, and then pulverized into a coarse powder.

2. Extraction:

-

The powdered root material is subjected to exhaustive extraction with an organic solvent. Chloroform is commonly used for the extraction of indole alkaloids from this plant material.[1]

-

The extraction is typically performed at room temperature over several days with periodic agitation to ensure thorough percolation.

-

The resulting crude chloroform extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation and Chromatography:

-

The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

-

Column Chromatography: The crude extract is often first fractionated using silica gel column chromatography. A gradient elution system of increasing polarity, such as n-hexane-ethyl acetate or chloroform-methanol, is employed to separate the compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the target indole alkaloids are further purified using preparative TLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using reversed-phase HPLC with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small percentage of an acid modifier like formic acid.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

-

Quantitative Data

Specific quantitative data, such as the percentage yield of this compound from the dried root material, is not available in the readily accessible literature. This information would have been present in the original 1985 publication.

Biological Activity

To date, there is no specific information available in the scientific literature regarding the biological activity or potential signaling pathways associated with this compound. While other compounds isolated from Murraya paniculata have been reported to exhibit various biological effects, including anti-inflammatory and cytotoxic activities, this compound itself has not been the subject of such studies. Further research is required to investigate the pharmacological potential of this indole alkaloid.

Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring indole alkaloid isolated from the roots of Murraya paniculata. While a general protocol for its isolation can be inferred from related studies, specific details from the original publication are not widely accessible. Furthermore, its biological activities remain unexplored, presenting an opportunity for future research in the field of natural product-based drug discovery. This guide provides a foundational understanding for scientists interested in pursuing further investigation of this compound.

References

An In-depth Technical Guide to the Chemical Properties of (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol

Disclaimer: The compound (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol is a novel chemical entity for which no experimental data has been published in publicly accessible literature. The following guide is a theoretical projection based on the known properties of its constituent chemical fragments: 1-methoxyindole and (2R)-2-methylbutan-1-ol. This document is intended for research and development professionals and should be used as a speculative reference for synthetic planning and property estimation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuro-modulatory effects.[1][2] The target molecule, (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol, combines this versatile heterocycle with a chiral alkanol side chain. The N-methoxy group on the indole ring is of particular interest, as it can alter the electronic properties and metabolic stability compared to unsubstituted indoles. This guide provides a comprehensive theoretical overview of the chemical properties, a plausible synthetic route, and potential biological context for this compound.

Predicted Physicochemical Properties

The properties of the target molecule are estimated based on the known values of its primary structural components.

Properties of Constituent Fragments

To build a profile for the target compound, the properties of 2-methylbutan-1-ol and 1-methoxyindole derivatives are summarized below.

| Property | 2-Methylbutan-1-ol | 1-Methoxyindole-3-carbaldehyde |

| Molecular Formula | C5H12O[3] | C10H9NO2[4] |

| Molar Mass | 88.15 g/mol [3] | 175.18 g/mol [4] |

| Appearance | Colorless liquid[3] | Solid[4] |

| Melting Point | -117.2 °C[5] | 50 - 51 °C[4] |

| Boiling Point | 127.5 °C[5] | Not available |

| Density | 0.8152 g/cm³[5] | Not available |

| Solubility in Water | 31 g/L[5] | Practically insoluble |

| logP | 1.29[3] | 1.64 |

Hypothetical Properties of (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol

The following table presents the estimated properties for the target molecule. These are theoretical values and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C14H19NO2 |

| Molar Mass | 233.31 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Melting Point | < 25 °C |

| Boiling Point | > 200 °C (decomposition may occur) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

| logP | ~2.5 - 3.5 |

| Chirality | Contains one stereocenter (R-configuration) |

Proposed Synthesis and Experimental Protocols

As there is no established synthesis for this specific molecule, a plausible multi-step synthetic route is proposed, starting from commercially available precursors.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 1-Methoxyindole [6] This procedure is adapted from the methylation of 1-hydroxyindole.

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 1 hour to form the sodium salt.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methoxyindole.

Protocol 3.2.2: Synthesis of 1-Methoxyindole-3-carbaldehyde This is a standard Vilsmeier-Haack formylation.

-

To a solution of 1-methoxyindole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-methoxyindole-3-carbaldehyde.

Protocol 3.2.3: Synthesis of (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol This protocol involves a Wittig reaction followed by reduction. The required chiral phosphonium salt would be synthesized from a suitable (R)-2-methyl-1,4-butanediol derivative.

-

Wittig Reaction: To a suspension of the appropriate chiral phosphonium salt (1.1 eq) in anhydrous THF, add n-butyllithium (1.1 eq) at -78 °C to generate the ylide. After stirring for 1 hour, add a solution of 1-methoxyindole-3-carbaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ether. The crude product is purified by column chromatography.

-

Reduction: Dissolve the alkene intermediate from the previous step in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol.

Predicted Spectroscopic Data

Spectroscopic Data of Fragments

-

2-Methylbutan-1-ol:

Predicted Data for (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol

-

¹H NMR:

-

Aromatic protons (indole ring): δ 7.0-7.8 ppm (multiplets).

-

Indole C2-H: δ ~6.9-7.1 ppm (singlet or narrow triplet).

-

N-OCH₃: δ ~4.0 ppm (singlet, 3H).

-

CH₂OH: δ ~3.5 ppm (doublet, 2H).

-

Aliphatic chain protons (CH, CH₂): δ 1.2-2.8 ppm (multiplets).

-

CH₃: δ ~0.9 ppm (doublet, 3H).

-

-

¹³C NMR:

-

Aromatic carbons: δ 100-140 ppm.

-

N-OCH₃: δ ~60-65 ppm.

-

CH₂OH: δ ~68 ppm.

-

Aliphatic carbons: δ 20-40 ppm.

-

-

IR (neat):

-

O-H stretch (alcohol): ~3350 cm⁻¹ (broad).

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹.

-

C-O stretch: ~1050-1150 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺): m/z = 233.

-

Key fragment: m/z = 146 (from cleavage of the butanol side chain, corresponding to the 1-methoxy-3-methylindole cation).

-

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to possess a vast range of biological activities.[7] Given the structural similarity of the indole core to neurotransmitters like serotonin and hormones like melatonin, this molecule could be a candidate for neurological or endocrinological research.

Context of Biological Activity

-

Neuroactivity: Many indole alkaloids interact with receptors in the central nervous system. The target molecule is a structural analog of melatonin, a key regulator of circadian rhythms. Synthetic melatonin analogs are explored as agonists and antagonists for the treatment of insomnia and depression.[8]

-

Anticancer Properties: Indole-3-carbinol and its derivatives, found in cruciferous vegetables, are well-known for their cancer-preventive properties.[9] Many synthetic indoles also act as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[9]

-

Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[10][11]

Representative Signaling Pathway: Melatonin Receptor Signaling

Since the target molecule has structural features reminiscent of melatonin, it is plausible that it could interact with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs).

Caption: Simplified melatonin receptor signaling pathway.

This pathway illustrates how binding to MT1/MT2 receptors can lead to the inhibition of adenylate cyclase (decreasing cAMP levels) and the activation of phospholipase C, ultimately modulating cellular functions that regulate sleep and circadian rhythms. Researchers synthesizing (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol may be interested in screening it for activity within this pathway.

Conclusion

While (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol remains a theoretical compound, this guide provides a robust framework for its investigation. By analyzing the properties of its constituent fragments, we have projected its key physicochemical characteristics. Furthermore, a detailed synthetic protocol has been outlined to facilitate its creation in a laboratory setting. The potential for this molecule to interact with biological systems, particularly in the context of neuroactive indole alkaloids, underscores its value as a target for future drug discovery and development efforts. All data presented herein should be treated as hypothetical until validated by empirical study.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1-butanol - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Paniculidine B: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine B is an indole alkaloid natural product. This document provides a comprehensive overview of the discovery, structure elucidation, and synthetic approaches towards this molecule. While significant progress has been made in its chemical synthesis, publicly available data on its biological activity and mechanism of action remains limited.

Discovery and Structure Elucidation

This compound was first isolated from the plant Murraya paniculata (Linn.) Jack. by Kinoshita, Tatara, and Sankawa in 1985.[1] The researchers identified this compound as a novel prenylindole. Through spectroscopic analysis, its structure was elucidated as (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |

| Molecular Weight | 233.31 g/mol | PubChem[2] |

| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | PubChem[2] |

| CAS Number | 97399-94-5 | Pharmaffiliates[3] |

Total Synthesis of this compound

Several total syntheses of racemic (±)-Paniculidine B have been reported, demonstrating various synthetic strategies to construct this natural product.

Synthesis by Selvakumar and Govinda Rajulu (2004)

A highly efficient synthesis of (±)-Paniculidine B was developed, starting from 1-methoxyindole. The key features of this synthesis include a two-step sequence from an aldehyde intermediate, achieving an impressive 88% overall yield. Unfortunately, the detailed experimental protocol for this synthesis is not publicly available in the searched literature.

Synthesis by Moody and Warrellow (1990)

An earlier total synthesis of (±)-Paniculidine B was achieved from 2-nitrotoluene. This route involved a seven-step sequence with an overall yield of 16%. The detailed experimental methodology for this synthesis is not available in the public domain based on the conducted searches.

The general synthetic approach is outlined below, highlighting the key transformations.

Caption: General workflow of the total synthesis of (±)-Paniculidine B from 2-nitrotoluene.

Biological Activity and Mechanism of Action

Despite the successful synthesis of this compound, there is a significant lack of publicly available information regarding its biological activity. Extensive searches for in vitro and in vivo studies, including cytotoxicity, antimicrobial, anti-inflammatory, and enzyme inhibition assays, did not yield any specific data for this compound. Consequently, its mechanism of action and any associated signaling pathways remain unknown.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from Murraya paniculata and for its total synthesis are not available in the publicly accessible literature found during the course of this research. The primary scientific articles detailing these procedures could not be retrieved in their full text.

Conclusion

This compound is a structurally interesting indole alkaloid that has been successfully synthesized by different research groups. However, a significant knowledge gap exists concerning its biological properties. The lack of available data on its bioactivity and mechanism of action presents an opportunity for future research. Further investigation into the pharmacological potential of this compound is warranted to explore its therapeutic applications. Researchers in possession of this compound are encouraged to perform broad biological screenings to uncover its potential value in drug discovery and development.

References

The Alkaloid Profile of Murraya paniculata: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Murraya paniculata (L.) Jack, commonly known as orange jasmine, is a small tropical evergreen shrub belonging to the Rutaceae family. For centuries, various parts of this plant have been utilized in traditional medicine across South and Southeast Asia to treat a wide range of ailments, including pain, inflammation, diarrhea, and dysentery. Modern phytochemical investigations have revealed that the therapeutic properties of M. paniculata can be attributed to its rich and diverse chemical composition, with alkaloids being a predominant class of bioactive compounds. This technical guide provides an in-depth overview of the alkaloid composition of M. paniculata, focusing on quantitative data, experimental protocols for their isolation and analysis, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Murraya paniculata alkaloids.

Alkaloid Composition: A Quantitative Overview

Murraya paniculata is a rich source of various classes of alkaloids, primarily indole, carbazole, and acridone alkaloids. These compounds are distributed throughout the plant, with different parts such as the leaves, stem bark, and roots exhibiting unique alkaloid profiles. A comprehensive metabolic profiling study of three Murraya species, including Murraya exotica (a synonym for Murraya paniculata), identified a total of 77 alkaloids, showcasing the chemical diversity within this genus.

While extensive quantitative data for every identified alkaloid in M. paniculata is not yet available in the scientific literature, this guide compiles the currently available quantitative information to provide a baseline for researchers.

Table 1: Quantitative Data on the Alkaloid Content in Murraya paniculata

| Plant Part | Extraction Solvent | Analytical Method | Alkaloid Content | Reference |

| Leaves | 96% Ethanol | Gravimetric | Total Alkaloids: 1.031% | [1] |

It is important to note that the alkaloid content can vary significantly based on factors such as geographical location, season of harvest, and the specific extraction and analytical methods employed. The data presented here should, therefore, be considered as a starting point for further quantitative investigations.

Table 2: Major Alkaloids Identified in Murraya paniculata

This table provides a list of some of the key alkaloids that have been isolated and identified from various parts of Murraya paniculata.

| Alkaloid Class | Alkaloid Name | Plant Part(s) | Reference(s) |

| Indole Alkaloids | Yuehchukene | Roots, Leaves | [2][3][4][5] |

| Murrayacarine | Root Bark | ||

| Murrayaculatine | Flowers | ||

| Paniculidines A-F | Roots | ||

| Tanakine | Roots | ||

| Alanditrypinone | Leaves | ||

| Alantryphenone | Leaves | ||

| Alantrypinene | Leaves | ||

| Alantryleunone | Leaves | ||

| Carbazole Alkaloids | Mahanimbine | Leaves | [1][6] |

| Girinimbine | - | ||

| Koenimbine | - | ||

| Koenigine | - | ||

| Murrayanine | - | ||

| Isomurrayafoline B | Leaves | ||

| Acridone Alkaloids | Severifoline | - | [7] |

| Aegeline | - | [8] |

Experimental Protocols: Isolation and Analysis of Alkaloids

The isolation and characterization of alkaloids from Murraya paniculata involve a series of systematic extraction, fractionation, and purification steps. The choice of methodology depends on the specific class of alkaloids being targeted and their physicochemical properties.

General Extraction and Fractionation Workflow

A general workflow for the extraction and fractionation of alkaloids from M. paniculata plant material is outlined below. This process typically begins with the collection and preparation of the plant material, followed by solvent extraction and subsequent partitioning to separate compounds based on their polarity.

Isolation and Purification of Carbazole Alkaloids from Leaves

The following protocol provides a more detailed procedure for the isolation of carbazole alkaloids from the leaves of M. paniculata, based on commonly employed chromatographic techniques.

Materials:

-

Dried and powdered leaves of Murraya paniculata

-

Solvents: Petroleum ether, chloroform, ethyl acetate, methanol, hexane

-

Silica gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel 60 F254 plates for Thin Layer Chromatography (TLC)

-

Glass column for chromatography

-

Rotary evaporator

-

UV lamp for TLC visualization

-

Dragendorff's reagent for alkaloid detection

Procedure:

-

Defatting: The powdered leaf material is first extracted with petroleum ether in a Soxhlet apparatus to remove non-polar compounds like fats and waxes.

-

Alkaloid Extraction: The defatted plant material is then extracted with a more polar solvent, such as methanol or a mixture of chloroform and methanol, to extract the alkaloids.

-

Concentration: The solvent from the alkaloid-rich extract is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A glass column is packed with silica gel in a suitable non-polar solvent (e.g., hexane).

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents with increasing polarity (e.g., hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures).

-

-

Fraction Collection and Analysis:

-

Fractions of the eluate are collected sequentially.

-

Each fraction is monitored by TLC to identify those containing alkaloids. TLC plates are visualized under a UV lamp and by spraying with Dragendorff's reagent (an orange-red spot indicates the presence of alkaloids).

-

-

Purification: Fractions containing the same alkaloid (as determined by TLC) are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Structural Elucidation

The structures of the isolated pure alkaloids are elucidated using a combination of modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Biosynthesis and Signaling Pathways of Murraya paniculata Alkaloids

The diverse array of alkaloids in Murraya paniculata is a result of complex biosynthetic pathways. Furthermore, these alkaloids exert their pharmacological effects by modulating various cellular signaling pathways.

Biosynthetic Pathway of Indole Alkaloids

Indole alkaloids in M. paniculata, such as yuehchukene, are derived from the amino acid tryptophan. A key step in their biosynthesis is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). Tryptamine then serves as a precursor for the elaboration of the complex indole alkaloid skeletons. The biosynthesis of dimeric indole alkaloids like yuehchukene involves the dimerization of monomeric indole units.

Modulation of Cancer-Related Signaling Pathways

Several alkaloids from Murraya species have demonstrated significant anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Network pharmacology and molecular docking studies have identified that alkaloids from Murraya can target crucial proteins in cancer-related pathways such as the PI3K-Akt and MAPK signaling pathways.[8][9][10]

For instance, mahanimbine, a carbazole alkaloid found in M. paniculata, has been shown to inhibit the proliferation of pancreatic cancer cells by inhibiting the AKT/mTOR and STAT3 signaling pathways.[2][11]

References

- 1. phcogj.com [phcogj.com]

- 2. Sources of the anti-implantation alkaloid yuehchukene in the genus Murraya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yuehchukene: a novel indole alkaloid with anti-implantation activity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Yuehchukene, a novel anti-implantation indole alkaloid from Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. - MedCrave online [medcraveonline.com]

- 10. cibtech.org [cibtech.org]

- 11. sdiarticle4.com [sdiarticle4.com]

The Enigmatic Biosynthesis of Paniculidine B: A Pathway Yet to Be Uncovered

Despite significant interest in its chemical synthesis and biological activity, the natural biosynthetic pathway of Paniculidine B remains an uncharted area of scientific inquiry. Extensive searches of the current scientific literature have revealed a notable absence of studies detailing the enzymatic reactions and genetic underpinnings responsible for its production in nature.

This compound, a molecule with the chemical formula C14H19NO2[1], has been the subject of chemical research, with studies focusing on its total synthesis. For instance, efficient total syntheses of (+/-)-paniculidine B have been reported, highlighting methodologies for the preparation of its 1-methoxyindole core structure[2]. Further research has also successfully determined the absolute R-configuration of natural paniculidines A and B through synthesis[3]. This body of work underscores the scientific community's capability to construct the molecule in a laboratory setting.

However, a thorough investigation into its biosynthesis—the process by which it is created in living organisms—yields no specific information. There are no published reports identifying the precursor molecules, the sequence of enzymatic steps, or the genes encoding the biosynthetic machinery. Consequently, quantitative data such as enzyme kinetics, reaction yields, and precursor concentrations are not available. Similarly, detailed experimental protocols for elucidating this specific pathway have not been described.

This lack of information precludes the creation of a detailed technical guide on the biosynthesis of this compound as originally requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research in this area.

Further research is critically needed to bridge this knowledge gap. Uncovering the biosynthetic pathway of this compound would not only provide fundamental insights into the metabolic capabilities of the source organism but could also open new avenues for its biotechnological production. Future studies would likely involve a combination of genomic analysis to identify potential biosynthetic gene clusters, transcriptomics to pinpoint gene expression under specific conditions, and metabolomics to track the flow of precursors and intermediates. Isotopic labeling studies would also be crucial in tracing the origin of the carbon and nitrogen atoms within the this compound structure.

Until such research is undertaken, the biosynthesis of this compound will remain a scientific mystery. The information available is currently limited to its chemical properties and methods for its artificial synthesis[1][4][5].

References

- 1. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 97399-94-5 [m.chemicalbook.com]

Spectroscopic Profile of Paniculidine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Paniculidine B, an indole alkaloid isolated from Murraya paniculata. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole alkaloid with the chemical formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . Its structure features a methoxyindole core linked to a methylbutan-1-ol side chain.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are essential for its unambiguous identification.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

| Ion | m/z (Experimental) | m/z (Calculated) | Formula |

| [M+H]⁺ | Not Available | 234.1494 | C₁₄H₂₀NO₂⁺ |

| High-Resolution EI-MS | m/z | Relative Intensity (%) | Assignment |

| 233.1416 | 25 | M⁺ | |

| 202 | 100 | [M - CH₂OH]⁺ | |

| 188 | 38 | ||

| 173 | 35 | ||

| 158 | 44 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was recorded as a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong | O-H stretch (hydroxyl group) |

| 2950, 2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1460 | Medium | C=C stretch (aromatic ring) |

| 1330 | Medium | C-N stretch |

| 1080 | Strong | C-O stretch (hydroxyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data were recorded in CDCl₃.

¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 0.98 | d | 6.6 | 3H | H-5' |

| 1.50-1.65 | m | 2H | H-3' | |

| 1.80 | m | 1H | H-4' | |

| 2.78 | t | 7.7 | 2H | H-2' |

| 3.52 | dd | 10.6, 6.6 | 1H | H-1'a |

| 3.58 | dd | 10.6, 5.2 | 1H | H-1'b |

| 4.07 | s | 3H | N-OCH₃ | |

| 6.88 | s | 1H | H-2 | |

| 7.18 | t | 7.5 | 1H | H-6 |

| 7.27 | t | 7.5 | 1H | H-5 |

| 7.59 | d | 7.9 | 1H | H-4 |

| 7.64 | d | 7.9 | 1H | H-7 |

¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 19.8 | C-5' |

| 31.0 | C-3' |

| 31.6 | C-2' |

| 37.8 | C-4' |

| 65.0 | N-OCH₃ |

| 67.8 | C-1' |

| 100.9 | C-2 |

| 109.2 | C-7 |

| 114.3 | C-3 |

| 119.5 | C-4 |

| 119.8 | C-5 |

| 122.2 | C-6 |

| 130.4 | C-3a |

| 137.9 | C-7a |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The general methodologies are outlined below.

Isolation of this compound

The workflow for the isolation of this compound from its natural source, Murraya paniculata, typically involves several chromatographic steps.

Paniculidine B: A Technical Overview for Drug Discovery Professionals

CAS Number: 97399-94-5

This technical guide provides a comprehensive overview of Paniculidine B, an indole alkaloid with potential applications in drug discovery and development. The information is curated for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Chemical and Physical Properties

This compound is a natural product first identified in Murraya paniculata.[1] It belongs to the class of indole alkaloids, a diverse group of compounds known for their wide range of biological activities.[2]

| Property | Value | Source |

| CAS Number | 97399-94-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | [1] |

| Canonical SMILES | C--INVALID-LINK--CO | [1] |

| Appearance | Oil | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Synthesis and Isolation

This compound is a naturally occurring compound that has also been the target of total synthesis.

Natural Source and Isolation

This compound has been isolated from the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family.[1][3] This plant is used in traditional medicine and has been shown to possess various biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5]

Total Synthesis

Several approaches to the total synthesis of (±)-Paniculidine B have been reported. One efficient method achieves the synthesis in five steps from a methoxyindole precursor, with a notable two-step conversion from an aldehyde intermediate in 88% yield.[6] Another synthesis route starts from 2-nitrotoluene and accomplishes the total synthesis in seven steps with an overall yield of 16%.[7]

The absolute R-configuration of the natural Paniculidines A and B has been established through the synthesis of the S-enantiomer of Paniculidine A.[8]

References

- 1. This compound | C14H19NO2 | CID 14070748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TOTAL SYNTHESIS OF (±)-PANICULIDINE B [jstage.jst.go.jp]

- 8. Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Paniculidine B physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine B is a naturally occurring indole alkaloid that has been isolated from plants of the Murraya genus, notably Murraya paniculata. As a member of the diverse family of indole alkaloids, this compound presents a scaffold of interest for medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by related compounds. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, compiled from available scientific literature and chemical databases.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 97399-94-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1][2] |

| Molecular Weight | 233.31 g/mol | [1][2] |

| Appearance | Oil | [3] |

| Chemical Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |

| Predicted Boiling Point | 384.8 ± 44.0 °C (at 760 mmHg) | [6] |

| Predicted Density | 1.09 ± 0.1 g/cm³ | [6] |

| SMILES | CC(CCC1=CN(C2=CC=CC=C21)OC)CO | [1][3] |

| InChIKey | FGYVMFMFZWJGDY-LLVKDONJSA-N | [3][5] |

Spectroscopic Data

Note: The detailed experimental spectra (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) are typically reported in the supporting information of scientific publications detailing the synthesis or isolation of the compound. Researchers are advised to consult these primary sources for the complete datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms in the molecule, including characteristic signals for the indole ring protons, the methoxy group, and the aliphatic chain.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 14 carbon atoms, aiding in the confirmation of the carbon skeleton.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition and exact mass of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Would provide information on the fragmentation pattern, which is useful for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the indole ring, and C-O stretching of the methoxy and alcohol groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are described in the scientific literature. Below are summaries of the methodologies.

Total Synthesis of (+/-)-Paniculidine B

A total synthesis of racemic this compound has been reported by Selvakumar and Rajulu in 2004. The synthesis involves a multi-step sequence starting from commercially available materials. The full experimental details, including reaction conditions, purification methods, and characterization of intermediates, are provided in the original publication.

Isolation from Natural Sources

This compound has been isolated from the roots and other parts of Murraya paniculata. A general workflow for the isolation of indole alkaloids from plant material is depicted in the diagram below. The specific details of the extraction solvent, chromatographic separation techniques (e.g., column chromatography, HPLC), and final purification would be found in the experimental sections of relevant phytochemistry publications.

Caption: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

To date, there is limited publicly available information on the specific biological activities and mechanisms of action of this compound. Indole alkaloids as a class are known to interact with a wide range of biological targets, and further research is needed to elucidate the pharmacological profile of this particular compound.

The diagram below illustrates a general approach that could be employed to investigate the mechanism of action and identify potential signaling pathways affected by this compound.

References

The Diverse Biological Activities of Indole Alkaloids: A Technical Guide for Researchers

Introduction: Indole alkaloids, a large and structurally diverse class of natural products, have long been a source of fascination for chemists and pharmacologists alike. Their intricate molecular architectures and potent biological activities have led to the development of several clinically important drugs. This technical guide provides an in-depth overview of the significant biological activities of indole alkaloids, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activities of Indole Alkaloids

Indole alkaloids exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of essential enzymes involved in DNA replication and cell signaling.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of selected indole alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: IC50 Values of Vinca Alkaloids against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Vincristine | A549 (Lung) | 40 nM | [1] |

| Vincristine | MCF-7 (Breast) | 5 nM | [1] |

| Vincristine | 1A9 (Ovarian) | 4 nM | [1] |

| Vincristine | SY5Y (Neuroblastoma) | 1.6 nM | [1] |

| Vinblastine | HeLa (Cervical) | 2.5 nM | |

| Vinblastine | K562 (Leukemia) | 1.8 nM |

Table 2: IC50 Values of Camptothecin and Derivatives against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Camptothecin | HT29 (Colon) | 37 nM | [2] |

| Camptothecin | LOX (Melanoma) | 48 nM | [2] |

| Camptothecin | SKOV3 (Ovarian) | 42 nM | [2] |

| Camptothecin | MDA-MB-157 (Breast) | 7 nM | [3] |

| Camptothecin | GI 101A (Breast) | 150 nM | [3] |

| Camptothecin | MDA-MB-231 (Breast) | 250 nM | [3] |

Table 3: IC50 Values of Ellipticine against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ellipticine | MCF-7 (Breast) | ~1 | [4] |

| Ellipticine | HL-60 (Leukemia) | < 1 | [5] |

| Ellipticine | CCRF-CEM (Leukemia) | ~4 | [4] |

| Ellipticine | IMR-32 (Neuroblastoma) | < 1 | [5] |

| Ellipticine | UKF-NB-3 (Neuroblastoma) | < 1 | [5] |

| Ellipticine | UKF-NB-4 (Neuroblastoma) | < 1 | [5] |

| Ellipticine | U87MG (Glioblastoma) | ~1 | [4] |

Table 4: IC50 Values of Staurosporine against Various Kinases and Cancer Cell Lines

| Target | IC50 Value | Reference |

| Protein Kinase C (PKC) | 3 nM | [6] |

| p60v-src Tyrosine Protein Kinase | 6 nM | [6] |

| Protein Kinase A (PKA) | 7 nM | [6] |

| CaM Kinase II | 20 nM | [6] |

| HCT116 (Colon Carcinoma) | 6 nM | [7] |

| HeLa S3 (Cervical Cancer) | 4 nM | [7] |

Mechanisms of Anticancer Action & Signaling Pathways

1.2.1. Vinca Alkaloids: Microtubule Destabilization

Vinca alkaloids, such as vincristine and vinblastine, exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately induces apoptosis.

1.2.2. Camptothecin: Topoisomerase I Inhibition

Camptothecin and its derivatives are potent inhibitors of topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA (the cleavable complex), camptothecin prevents the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[4][8]

1.2.3. Staurosporine: Broad-Spectrum Kinase Inhibition

Staurosporine is a potent, broad-spectrum inhibitor of protein kinases. It competitively binds to the ATP-binding site of a wide range of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and receptor tyrosine kinases. By inhibiting these kinases, staurosporine disrupts numerous signaling pathways that are critical for cancer cell proliferation, survival, and migration, ultimately leading to apoptosis.

Antimicrobial Activities of Indole Alkaloids

Several indole alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antimicrobial activity of selected indole alkaloids, presented as MIC values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).

Table 5: MIC Values of Harmine and Tryptamine Derivatives against Various Microorganisms

| Alkaloid/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Harmine | Staphylococcus aureus | 31.25 | [9] |

| Harmine | Ralstonia solanacearum | 120 | [10] |

| Tryptamine Derivative 12c | Staphylococcus aureus 38 | 12 | [11] |

| Tryptamine Derivative 12c | Escherichia coli K12 | 12 | [11] |

| Tryptamine Derivative 13a-c | Staphylococcus aureus 38 | 6.2 - 6.6 | [11] |

Antiviral Activities of Indole Alkaloids

Indole alkaloids have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus, dengue virus, and Zika virus. Their antiviral mechanisms can involve the inhibition of viral entry, replication, or assembly.

Neuroprotective Effects of Indole Alkaloids

A growing body of evidence suggests that certain indole alkaloids possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their neuroprotective mechanisms include antioxidant activity, modulation of neurotransmitter systems, and regulation of neurotrophic factor signaling.

Mechanisms of Neuroprotective Action

4.1.1. Reserpine: VMAT Inhibition

Reserpine, an indole alkaloid from Rauwolfia serpentina, is known for its antihypertensive and antipsychotic effects, which stem from its ability to irreversibly inhibit the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from presynaptic vesicles. While high doses can induce Parkinsonian-like symptoms, at lower concentrations, its modulation of monoaminergic systems is being explored for potential neuroprotective applications.

4.1.2. Ibogaine: Multi-Receptor Modulation

Ibogaine is a psychoactive indole alkaloid with a complex pharmacological profile. It interacts with multiple receptor systems in the brain, including NMDA receptors, opioid receptors, and serotonin transporters. This multi-target engagement is thought to underlie its potential therapeutic effects in addiction and its neuroprotective properties. Ibogaine has been shown to promote the release of neurotrophic factors like Glial Cell-Derived Neurotrophic Factor (GDNF), which supports the survival and function of neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indole alkaloids.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole alkaloid in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

-

Prepare Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole alkaloid in the broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Culture cells and treat them with the indole alkaloid for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

Indole alkaloids represent a vast and promising source of biologically active compounds with significant therapeutic potential. Their diverse chemical structures and mechanisms of action provide a rich platform for the discovery and development of novel drugs for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The information presented in this guide is intended to serve as a valuable resource for researchers in their efforts to further explore and harness the therapeutic potential of this fascinating class of natural products.

References

- 1. scribd.com [scribd.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. jitc.bmj.com [jitc.bmj.com]

Paniculidine B: A Technical Introduction for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the current research surrounding the natural indole alkaloid, Paniculidine B.

Introduction

This compound is a naturally occurring indole alkaloid that has been isolated from the plant Murraya paniculata and is also found in Dicranostigma lactucoides.[1] As a member of the broad class of indole alkaloids, a group known for a wide range of biological activities, this compound presents a subject of interest for further scientific investigation. Its mode of action is postulated to involve interactions with microbial cell membranes and enzymes, suggesting potential antimicrobial properties.[1] The absolute configuration of the naturally occurring enantiomer has been determined to be (R).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its application in experimental settings, including solubility and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |

| Molecular Weight | 233.31 g/mol | PubChem |

| IUPAC Name | (2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | PubChem |

| CAS Number | 97399-94-5 | PubChem |

Synthesis of this compound

The total synthesis of (±)-Paniculidine B has been accomplished through various routes. Two notable approaches are highlighted below, demonstrating different strategies to construct the molecule.

Synthesis from 2-Nitrotoluene

One of the first reported total syntheses of (±)-Paniculidine B commences from the readily available starting material, 2-nitrotoluene. This multi-step synthesis culminates in the target molecule with a 16% overall yield over seven steps.

Experimental Protocol:

Due to the absence of a detailed experimental protocol in the available literature, a generalized workflow is presented based on the reported transformation. The key steps likely involve:

-

Nitration and Functional Group Manipulation: Initial steps would focus on the elaboration of the 2-nitrotoluene core to introduce the necessary functionalities for the formation of the indole ring and the side chain.

-

Indole Ring Formation: A key transformation would be the construction of the indole nucleus, a common challenge in the synthesis of such alkaloids.

-

Side Chain Installation and Final Modification: The final steps would involve the attachment and modification of the 2-methylbutan-1-ol side chain at the C3 position of the indole ring.

A workflow diagram for this synthetic approach is provided below.

Caption: Synthetic workflow for (±)-Paniculidine B from 2-Nitrotoluene.

Efficient Synthesis from a 1-Methoxyindole Derivative

A more recent and efficient total synthesis of (±)-Paniculidine B has been reported, starting from a 1-methoxyindole derivative. This approach significantly improves the efficiency, affording the target compound in a remarkable 88% yield over just two steps from a key aldehyde intermediate.

Experimental Protocol:

While the full experimental details are not available, the synthesis likely proceeds via the following key transformations:

-

Preparation of the Aldehyde Intermediate: The synthesis would begin with the preparation of a 1-methoxyindole-3-carboxaldehyde or a related aldehyde precursor.

-

Side Chain Elongation and Reduction: The aldehyde would then undergo a carbon-carbon bond-forming reaction to introduce the 2-methylbutan skeleton, followed by a reduction of a carbonyl group to the primary alcohol of this compound.

Below is a diagram illustrating the logical flow of this efficient synthetic route.

Caption: Efficient two-step synthesis of (±)-Paniculidine B.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of publicly available quantitative data on the biological activity of this compound. While its potential as an antimicrobial agent has been suggested based on its interaction with microbial cell membranes and enzymes, specific data such as Minimum Inhibitory Concentrations (MICs) against various microbial strains or IC50 values in enzymatic or cellular assays have not been reported in the accessible scientific literature.

Consequently, a detailed understanding of the mechanism of action of this compound remains to be elucidated. No specific signaling pathways or molecular targets have been identified.

Future Research Directions

The existing body of research on this compound lays the groundwork for several promising avenues of future investigation:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activity of this compound against a wide range of targets is warranted. This should include screening for antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent research should focus on elucidating the underlying mechanism of action. This could involve target identification studies, enzymatic assays, and analysis of its effects on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: The development of synthetic analogs of this compound could provide valuable insights into the structural features required for biological activity and could lead to the discovery of more potent and selective compounds.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Paniculidine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine B is a naturally occurring indole alkaloid whose biological activities have not been extensively characterized in publicly available literature. These application notes provide a set of detailed, generalized in vitro assay protocols that can be employed to screen this compound for potential anti-inflammatory, cytotoxic, and neuroprotective properties. The following sections offer step-by-step methodologies for these assays, guidance on data presentation, and visualizations of the experimental workflows. It is important to note that these are model protocols and may require optimization for the specific experimental conditions and cell lines used.

Data Presentation

Quantitative results from the described assays should be summarized for clarity and comparative analysis. The following tables are templates for presenting key metrics such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| A549 (Lung Carcinoma) | MTT Assay | Hypothetical Data | Hypothetical Data |

| MCF-7 (Breast Cancer) | MTT Assay | Hypothetical Data | Hypothetical Data |

| SH-SY5Y (Neuroblastoma) | MTT Assay | Hypothetical Data | Hypothetical Data |

| RAW 264.7 (Macrophage) | MTT Assay | Hypothetical Data | Hypothetical Data |

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Parameter Measured | This compound IC50 (µM) | Dexamethasone IC50 (µM) (Positive Control) |

| Nitric Oxide (NO) Assay | RAW 264.7 | Nitrite Concentration | Hypothetical Data | Hypothetical Data |

| TNF-α ELISA | RAW 264.7 | TNF-α Concentration | Hypothetical Data | Hypothetical Data |

| IL-6 ELISA | RAW 264.7 | IL-6 Concentration | Hypothetical Data | Hypothetical Data |

Table 3: Neuroprotective Activity of this compound

| Assay Type | Cell Line | Neurotoxic Agent | Parameter Measured | This compound EC50 (µM) | N-acetylcysteine EC50 (µM) (Positive Control) |

| Oxidative Stress Assay | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Cell Viability (MTT) | Hypothetical Data | Hypothetical Data |

| Glutamate Excitotoxicity | Primary Cortical Neurons | Glutamate | Cell Viability (LDH) | Hypothetical Data | Hypothetical Data |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on various cancer and normal cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.

-

Griess Reagent Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for the inhibition of NO production.

Neuroprotection Assay (Oxidative Stress Model)

This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

-

Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and differentiate (if necessary) for 24-48 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induction of Oxidative Stress: Add a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM, to be optimized) to the wells and incubate for 24 hours.

-

Assessment of Cell Viability: Perform an MTT assay as described in the cytotoxicity protocol to measure the viability of the protected cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control and determine the EC50 value for the neuroprotective effect.

Signaling Pathway Visualization

Should experimental data suggest that this compound's anti-inflammatory effects are mediated through the NF-κB pathway, the following diagram illustrates this hypothetical mechanism.

Application Note: Experimental Design for Cytotoxicity Studies of Paniculidine B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paniculidine B is a natural alkaloid compound derived from plants such as Murraya paniculata and Dicranostigma lactucoides.[1][2] Natural products are a significant source of novel therapeutic agents, particularly in oncology.[3][4][5] A critical initial step in the evaluation of any new compound for its therapeutic potential is the characterization of its cytotoxic effects. This document provides a comprehensive experimental framework for assessing the cytotoxicity of this compound, determining its mechanism of cell death, and investigating the underlying molecular pathways. The protocols are designed to guide researchers from initial screening to more detailed mechanistic studies.

Phase 1: Primary Cytotoxicity Assessment

The initial phase focuses on determining the dose-dependent cytotoxic effect of this compound on a selected cancer cell line to establish its potency, typically represented by the half-maximal inhibitory concentration (IC50). This is achieved by assessing cell viability and membrane integrity.

Key Experiments

-

MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6][7] Live cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[8][9]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10] This assay is an indicator of cell lysis and necrosis.

Experimental Workflow: Phase 1

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate at 37°C and 5% CO2 for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (vehicle control).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the crystals.[9]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

Data Presentation: Primary Cytotoxicity

Table 1: Dose-Response Data for this compound (48h Treatment)

| This compound (µM) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Cell Viability |

|---|---|---|---|---|---|

| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |

| 1 | 1.103 | 1.125 | 1.119 | 1.116 | 87.8% |

| 5 | 0.852 | 0.877 | 0.861 | 0.863 | 67.9% |

| 10 | 0.641 | 0.635 | 0.650 | 0.642 | 50.5% |

| 25 | 0.315 | 0.329 | 0.320 | 0.321 | 25.3% |

| 50 | 0.150 | 0.145 | 0.148 | 0.148 | 11.6% |

| IC50 (µM) | | | | | ~10 |

Phase 2: Mechanism of Cell Death Analysis

Once the IC50 is determined, the next phase investigates whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Key Experiment

-

Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[11]

-

Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12]

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[12]

-

Diagram: Principle of Annexin V/PI Staining

Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[11]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Presentation: Cell Death Mechanism

Table 2: Quantification of Apoptosis and Necrosis

| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |

|---|---|---|---|---|

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |

| This compound (IC50) | 45.3 ± 4.1 | 35.2 ± 3.5 | 15.6 ± 2.1 | 3.9 ± 1.1 |